molecular formula C28H20N2O6 B13807950 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis(4-((4-methoxyphenyl)methylene)- CAS No. 51202-86-9

5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis(4-((4-methoxyphenyl)methylene)-

Cat. No.: B13807950
CAS No.: 51202-86-9
M. Wt: 480.5 g/mol
InChI Key: XZRFHDOOIZDXFC-DFEHQXHXSA-N
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Description

2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] is a complex organic compound with the molecular formula C28H20N2O6 and a molecular weight of 480.48 g/mol . This compound is characterized by its unique structure, which includes two oxazolone rings connected by a phenylene bridge and substituted with methoxyphenyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] typically involves the reaction of 4-methoxybenzaldehyde with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the oxazolone rings. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Chemical Reactions Analysis

2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] can be compared with other similar compounds, such as:

Properties

CAS No.

51202-86-9

Molecular Formula

C28H20N2O6

Molecular Weight

480.5 g/mol

IUPAC Name

(4E)-4-[(4-methoxyphenyl)methylidene]-2-[4-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C28H20N2O6/c1-33-21-11-3-17(4-12-21)15-23-27(31)35-25(29-23)19-7-9-20(10-8-19)26-30-24(28(32)36-26)16-18-5-13-22(34-2)14-6-18/h3-16H,1-2H3/b23-15+,24-16+

InChI Key

XZRFHDOOIZDXFC-DFEHQXHXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C/C5=CC=C(C=C5)OC)/C(=O)O4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)OC)C(=O)O4

Origin of Product

United States

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